N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
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Description
N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C29H25N5O4 and its molecular weight is 507.55. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that incorporates multiple pharmacophoric elements. Its structure suggests potential biological activities due to the presence of the naphthyridine and oxadiazole moieties, which are known for their diverse therapeutic properties.
Chemical Structure
The compound can be broken down into key structural components:
- Indene moiety : Contributes to the compound's ability to interact with biological targets.
- Oxadiazole ring : Known for its antimicrobial and anticancer activities.
- Naphthyridine structure : Often associated with antitumor effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing oxadiazole derivatives have shown significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Many naphthyridine derivatives have been studied for their cytotoxic effects on cancer cell lines. They often induce apoptosis and inhibit cell proliferation .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for further therapeutic exploration .
Antimicrobial Activity
A study evaluating various oxadiazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.48 | Staphylococcus aureus |
Compound B | 0.78 | Escherichia coli |
Compound C | 0.19 | Pseudomonas aeruginosa |
These findings suggest that the oxadiazole component significantly enhances antimicrobial efficacy.
Anticancer Activity
In vitro studies have demonstrated that similar naphthyridine derivatives can effectively inhibit cancer cell growth:
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
MCF-7 (Breast) | 0.65 | Compound D |
HeLa (Cervical) | 2.41 | Compound E |
CaCo-2 (Colon) | 10.38 | Compound F |
The mechanism of action often involves cell cycle arrest and apoptosis induction through caspase activation .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted on a new class of oxadiazole derivatives where one compound demonstrated an MIC of 0.48 µg/mL against Staphylococcus epidermidis. This compound was structurally similar to this compound and showcased potential for further development as an antibiotic agent .
Case Study 2: Anticancer Activity
In another study focusing on naphthyridine derivatives, a compound displayed an IC50 value of 0.65 µM against MCF-7 cells. Flow cytometry analysis indicated that this compound induced apoptosis by activating caspase pathways and increasing p53 expression levels .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4/c1-17-7-13-22-26(36)23(29-32-27(33-38-29)19-8-11-20(37-2)12-9-19)15-34(28(22)30-17)16-25(35)31-24-14-10-18-5-3-4-6-21(18)24/h3-9,11-13,15,24H,10,14,16H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEADQDWEGIRDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCC4=CC=CC=C34)C5=NC(=NO5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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